4,4'-Bis(trimethylacetoxy)benzophenone
4,4'-Bis(trimethylacetoxy)benzophenone
Brand Name:
Vulcanchem
CAS No.:
112004-83-8
VCID:
VC20776511
InChI:
InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3
SMILES:
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C
Molecular Formula:
C23H26O5
Molecular Weight:
382.4 g/mol
4,4'-Bis(trimethylacetoxy)benzophenone
CAS No.: 112004-83-8
Cat. No.: VC20776511
Molecular Formula: C23H26O5
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112004-83-8 |
|---|---|
| Molecular Formula | C23H26O5 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 |
| Standard InChI Key | KTYGBVWDYRYTSS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator